Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate
Description
Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate is a pyridine derivative functionalized with a bromine atom at position 5, a fluorine atom at position 2, and a tert-butoxycarbonyl (Boc) carbamate group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions and influence its electronic properties, making it valuable for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C10H12BrFN2O2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
InChI Key |
ZLWTZLUMGXPVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Bromination
The initial step involves bromination of the pyridine ring to introduce a bromine atom at the 5-position. This is commonly achieved by nucleophilic substitution or electrophilic aromatic substitution depending on the starting pyridine derivative.
- Typical reagents: Hydrobromic acid or brominating agents applied to pyridine or substituted pyridines.
- Conditions: Controlled temperature to avoid over-bromination.
- Outcome: Formation of 5-bromopyridine intermediate.
Fluorination
Following bromination, selective fluorination is performed to introduce a fluorine atom at the 2-position of the pyridine ring.
- Methods: Electrophilic fluorination or nucleophilic aromatic substitution using appropriate fluorinating agents.
- Conditions: Reaction temperature and solvent choice are critical for regioselectivity.
- Result: 5-bromo-2-fluoropyridine intermediate.
Carbamate Formation (Boc Protection)
The final step is the formation of the carbamate by reacting the halogenated pyridine intermediate with tert-butyl carbamate (Boc group source).
- Typical reagents: tert-butyl carbamate or Boc anhydride, often in the presence of base catalysts such as DMAP (4-dimethylaminopyridine) or potassium carbonate.
- Solvents: Tetrahydrofuran (THF), methanol, or mixtures.
- Conditions: Reflux or room temperature stirring depending on the protocol.
- Purification: Extraction, drying, and column chromatography to isolate the pure this compound.
Representative Experimental Procedures and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Nucleophilic substitution with hydrobromic acid | Pyridine | Not explicitly reported | Formation of 5-bromopyridine intermediate |
| Fluorination | Electrophilic fluorination at 2-position | 5-bromopyridine intermediate | Not explicitly reported | Selective fluorination to 5-bromo-2-fluoropyridine |
| Carbamate Formation (Boc Protection) | Reflux in THF with Boc anhydride and DMAP or potassium carbonate | 5-bromo-2-fluoropyridine, Boc anhydride, DMAP/K2CO3 | Typically 50–65% | Purification by silica gel chromatography |
Example from Related Pyridine Carbamate Synthesis
- Synthesis of tert-butyl 2-bromopyridin-3-ylcarbamate via reaction of 2-bromopyridin-3-amine with Boc anhydride and DMAP in THF under reflux yielded about 50.7% isolated product.
- Alternative method using lithium bis(trimethylsilyl)amide (LiHMDS) in THF at 0°C followed by Boc protection gave a 62% yield.
- Conversion of 2-bromonicotinic acid to the tert-butyl carbamate ester using diphenylphosphoryl azide in tert-butanol at 80°C achieved up to 99% yield, demonstrating an efficient route for related carbamate derivatives.
Analytical and Purification Notes
- Purification typically involves extraction with ethyl acetate, washing with brine and aqueous bicarbonate, drying over sodium sulfate, and column chromatography on silica gel.
- Characterization is commonly performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Reaction monitoring by thin-layer chromatography (TLC) is standard practice.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Bromination reagent | Hydrobromic acid or brominating agents | Selective for 5-position |
| Fluorination method | Electrophilic fluorination or nucleophilic substitution | Regioselective for 2-position |
| Boc protection reagent | Boc anhydride or tert-butyl carbamate | Requires base catalyst (DMAP, K2CO3) |
| Solvent | THF, methanol mixtures | Commonly used for carbamate formation |
| Temperature | 0°C to reflux (~20–80°C) | Controlled to optimize yield |
| Reaction time | 0.5 to 3 hours per step | Depends on reagent and conditions |
| Yield | 50%–99% depending on step and method | Highest yields in carbamate formation from acid derivatives |
Chemical Reactions Analysis
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydroxylation: The compound can be hydroxylated to introduce hydroxyl groups.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
tert-Butyl (5-bromopyridin-3-yl)carbamate
- Structure : Lacks the 2-fluoro substituent but retains the 5-bromo and 3-Boc groups.
- Applications : Used in Suzuki-Miyaura couplings for introducing bromine-directed functional groups .
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2)
- Structure : Features a hydroxyl group at position 3 instead of fluorine at position 2.
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may affect solubility and binding affinity in biological systems.
- Synthesis : Prepared via Boc protection of 5-bromo-3-hydroxypyridin-2-amine using di-tert-butyl dicarbonate .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Target Compound and Analogues
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound and its analogues are pivotal in synthesizing compounds like JAK2 inhibitors and EGFR tyrosine kinase blockers .
- Patent Activity: Derivatives such as tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (CAS 748812-61-5) highlight the industrial demand for functionalized carbamates in drug discovery .
Biological Activity
Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structure featuring a tert-butyl group and a pyridine ring substituted with bromine and fluorine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : C10H12BrFNO2
- Molecular Weight : Approximately 305.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. Additionally, the presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and binding affinity, which are crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is critical in drug development. Its mechanism involves binding to the active site or allosteric sites on target enzymes, thereby altering their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- CNS Activity : The compound's ability to penetrate the central nervous system (CNS) suggests potential applications in treating neurological disorders .
Research Findings
Several studies have focused on elucidating the biological activities of this compound. Below are key findings from various research efforts:
| Study | Findings |
|---|---|
| Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications. | |
| Highlighted the compound's interaction with CNS targets, indicating its possible use in neuropharmacology. | |
| Reported antimicrobial activity against various pathogens, warranting further investigation for clinical use. |
Case Studies
- Enzyme Interaction Study : A study utilized molecular docking simulations to assess the binding affinity of this compound with specific enzymes. Results indicated strong binding interactions, which correlate with observed inhibitory effects in vitro.
- Antimicrobial Efficacy : In a series of tests against bacterial strains, the compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(2-bromo-6-fluoropyridin-3-yl)carbamate | C10H12BrFNO2 | Similar structure with different halogen substitution |
| Tert-butyl N-(2-fluoropyridin-3-yl)carbamate | C9H12FNO2 | Lacks bromine but retains fluorine for similar interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
